Ethyl stearate

Catalog No.
S580317
CAS No.
111-61-5
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl stearate

CAS Number

111-61-5

Product Name

Ethyl stearate

IUPAC Name

ethyl octadecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3

InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in ethanol and oils, insoluble in water

Synonyms

Octadecanoic Acid Ethyl Ester; Stearic Acid Ethyl Ester; Ethyl n-Octadecanoate; Ethyl Octadecanoate; Ethyl Stearate; KAK-ES; NSC 8919;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC

The exact mass of the compound Ethyl stearate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol and oils, insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8919. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Stearates - Supplementary Records. It belongs to the ontological category of octadecanoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl stearate (CAS 111-61-5) is the ethyl ester of stearic acid, an 18-carbon saturated fatty acid. It functions as a high-purity, single-component emollient, lubricant, plasticizer, and phase change material (PCM). Unlike crude fatty acid ester mixtures, its specific chemical structure (C20H40O2) provides well-defined physical properties, including a distinct melting point range of 33–38 °C and low viscosity. These characteristics are critical for applications requiring reproducible thermal behavior, consistent lubricity, and high formulation stability.

Substituting high-purity ethyl stearate with seemingly similar compounds like methyl stearate, unsaturated esters (e.g., ethyl oleate), or crude fatty acid ethyl ester (FAEE) mixtures introduces significant performance risks. Even small structural changes—such as swapping an ethyl for a methyl group—alter crystallization behavior, melting point, and viscosity, which are critical in lubricant and phase change material (PCM) applications. Using unsaturated analogs like ethyl oleate drastically reduces oxidative stability, compromising the shelf-life and performance of formulated products. Crude mixtures lack the sharp, predictable melting point and consistent properties of the pure compound, leading to process variability and product failure.

Defined Thermal Profile: Superior Phase-Transition Control vs. Methyl Stearate

Ethyl stearate provides a distinct and predictable melting point, which is critical for thermal energy storage (TES) applications. Research shows that while methyl and ethyl esters of a given fatty acid have similar melting points, the ethyl group can shield intermolecular forces differently, affecting crystallization. Ethyl stearate has a sharp melting point reported at 33.4 °C, making it highly suitable for applications near human body temperature or in controlled environments. In contrast, methyl stearate has a higher melting point of 39 °C, placing it in a different operational temperature window. This difference is not trivial and directly impacts system design and efficiency in TES applications.

Evidence DimensionMelting Point
Target Compound Data33.4 °C
Comparator Or BaselineMethyl Stearate: 39 °C
Quantified Difference~5.6 °C lower melting point
ConditionsStandard atmospheric pressure.

For thermal management applications, this specific melting point allows for precise temperature control, a feature that the common substitute, methyl stearate, cannot provide in the same range.

Enhanced Oxidative Stability: A Critical Advantage Over Unsaturated Analogs

The fully saturated alkyl chain of ethyl stearate provides inherent resistance to oxidation, a critical factor for product longevity and performance in lubricants, cosmetics, and plasticizers. In contrast, unsaturated esters like ethyl oleate contain double bonds that are highly susceptible to oxidation, leading to degradation, increased viscosity, and the formation of gums and sediments. Studies on fatty acid esters consistently show that oxidative stability is dramatically improved by decreasing the number of double bonds. For applications requiring long-term storage or exposure to air and heat, the choice of a saturated ester like ethyl stearate over an unsaturated one is a primary procurement decision to ensure stability.

Evidence DimensionSusceptibility to Oxidation
Target Compound DataLow (fully saturated C18:0 backbone)
Comparator Or BaselineEthyl Oleate (Unsaturated C18:1 backbone): High
Quantified DifferenceSignificantly higher resistance to oxidative degradation due to the absence of double bonds.
ConditionsExposure to oxygen, heat, and/or light over time.

Procuring ethyl stearate over unsaturated analogs like ethyl oleate prevents premature product failure, rancidity, and viscosity changes in formulated goods.

Optimized Fluid Dynamics: Differentiated Viscosity from Methyl and Butyl Analogs

In lubricant and cosmetic formulations, viscosity is a key performance parameter that is not interchangeable between esters. The choice of the alcohol moiety (methyl, ethyl, butyl) directly modulates fluid properties. Comparative studies show that for a given fatty acid chain, viscosity increases with the length of the alcohol chain. Therefore, ethyl stearate possesses a higher viscosity than methyl stearate but lower viscosity than butyl stearate. This positions ethyl stearate as the optimal choice when formulators require a specific intermediate viscosity for applications like metalworking fluids, cosmetic emollients, or plasticizers where flow characteristics must be precisely controlled.

Evidence DimensionKinematic Viscosity
Target Compound DataIntermediate viscosity
Comparator Or BaselineMethyl Stearate: Lower viscosity. Butyl Stearate: Higher viscosity.
Quantified DifferenceViscosity of ethyl esters is slightly higher than corresponding methyl esters.
ConditionsStandard temperature and pressure.

Selecting ethyl stearate allows for precise viscosity control in formulations, a critical parameter that cannot be met by direct substitution with its lower (methyl) or higher (butyl) viscosity analogs.

Passive Thermal Management Systems Requiring a ~33-34 °C Transition

For developing latent heat storage systems, such as those for protecting electronics or biologicals from temperature fluctuations, the sharp and predictable melting point of ethyl stearate at ~33.4 °C makes it a targeted choice. Unlike methyl stearate, which transitions at a higher temperature, or mixed esters with broad melting ranges, pure ethyl stearate ensures reliable and repeatable thermal cycling within this specific, narrow window.

High-Stability Lubricant and Emollient Formulations

In cosmetics, pharmaceuticals, and industrial lubricants where long-term stability is paramount, ethyl stearate's saturated structure provides superior resistance to oxidative degradation compared to unsaturated esters like ethyl oleate. This ensures a longer shelf life, consistent viscosity, and prevention of rancidity, making it the preferred choice for high-quality, durable formulations.

Precision Viscosity Modifier in Plastics and Coatings

As a plasticizer or slip agent, the specific viscosity of ethyl stearate offers a distinct advantage. It provides a different rheological profile than either methyl or butyl stearate, allowing formulators to fine-tune the flow, spreadability, and surface finish of polymers, inks, and coatings. This makes it a critical component when precise control over material processing and final texture is required.

Physical Description

Solid
Colourless, odourless mass

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Exact Mass

312.302830514 Da

Monoisotopic Mass

312.302830514 Da

Boiling Point

213.00 to 215.00 °C. @ 15.00 mm Hg

Heavy Atom Count

22

Density

0.880-0.900

Appearance

Assay:>98%A solution in ethanol

Melting Point

33.4 °C

UNII

C64RTC734W

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 136 of 137 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

111-61-5

Wikipedia

Ethyl stearate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Octadecanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Treating murine Kala-azar with a Mayan plant induces immunochemical changes

C M Lezama-Dávila, A P Isaac-Márquez
PMID: 28984989   DOI: 10.1111/pim.12495

Abstract

Pentalinon andrieuxii Muell Arg is a Mexican-Central American plant anciently used by local people to treat cutaneous leishmaniasis. We evaluated a hexane extract of the root we called PAE for its chemical content and for its immunochemical and in vitro activity against Leishmania donovani and healing of experimental Kala-azar. Chemical analysis using gas chromatography coupled to mass spectrometry (GC-MS) identified hexadecanoic acid, hexadecanoic acid ethyl ester, 9, 12-octadecadienoic acid ethyl ester, octadecanoic acid ethyl ester, 9-octadecenoic acid ethyl ester and diethyl phthalate as the main compounds present in PAE. We also demonstrated PAE kills promastigotes and amastigotes in vitro and significantly reduces parasite loads in liver and spleen of infected Balb/c mice. PAE induces expression of NFkB/AP-1 transcription factors and production of IL-2 and IFN-γ by spleen cells of PAE treated but not in the untreated control mice. Furthermore, there were not IL-6, IL-10 nor TNF production in macrophages treated in vitro with PAE. We developed an affordable extract of P. andrieuxii effective to treat experimental Kala-azar in Balb/c mice.


Chemical composition of essential oils from four Vietnamese species of piper (piperaceae)

Le D Hieu, Tran D Thang, Tran M Hoi, Isiaka A Ogunwande
PMID: 24712088   DOI: 10.5650/jos.ess13175

Abstract

The chemical composition of essential oils from four Piper species, Piper retrofractum Vahl., P. boehmeriaefolium (Miq.) C. DC., P. sarmentosum Roxb., and P. maclurei Merr., were analysed by gas chromatography-flame ionization detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS). Nineteen to sixty-four compounds representing 92.0%-98.4% of the total contents were identified in the oil samples. The major constituents identified in P. retrofractum leaf oil were benzyl benzoate (14.4%), myrcene (14.4%), bicycloelemene (9.9%), bicyclogermacrene (7.0%) and β-caryophyllene (5.3%). On the other hand, the main constituents of P. boehmeriaefolium were α-copaene (28.3%), α-pinene (7.4%) and 1, 8-cineole (5.7%). P. sarmentosum showed a very different chemical profile characterized mainly by aromatic compounds and devoid of monoterpene hydrocarbons. The major constituents were benzyl benzoate (49.1%), benzyl alcohol (17.9%), 2-hydroxy-benzoic acid phenylmethyl ester (10.0%) and 2-butenyl-benzene (7.9%). The leaf of P. maclurei was characterized by higher amount of (E)-cinnamic acid (37.4%) and (E)-nerolidol (19.4%). Moreover, (Z)-9-octadecanoic acid methyl ester (28.0%), (E)-cinnamyl acetate (17.2%), phytol (12.2%) and (E)-cinnamaldehyde (8.8%) were the major compounds identified in the stem oil.


Kinetic study of the prooxidant effect of alpha-tocopherol. Hydrogen abstraction from lipids by alpha-tocopheroxyl radical

Aya Ouchi, Masaharu Ishikura, Kensuke Konishi, Shin-Ichi Nagaoka, Kazuo Mukai
PMID: 19763654   DOI: 10.1007/s11745-009-3339-x

Abstract

A kinetic study of the prooxidant effect of alpha-tocopherol was performed. The rates of allylic hydrogen abstraction from various unsaturated fatty acid esters (ethyl stearate 1, ethyl oleate 2, ethyl linoleate 3, ethyl linolenate 4, and ethyl arachidonate 5) by alpha-tocopheroxyl radical in toluene were determined, using a double-mixing stopped-flow spectrophotometer. The second-order rate constants (k (p)) obtained are <1 x 10(-2) M(-1 )s(-1) for 1, 1.90 x 10(-2) M(-1 )s(-1) for 2, 8.33 x 10(-2 )M(-1 )s(-1) for 3, 1.92 x 10(-1) M(-1 )s(-1) for 4, and 2.43 x 10(-1 )M(-1 )s(-1) for 5 at 25.0 degrees C. Fatty acid esters 3, 4, and 5 contain two, four, and six -CH(2)- hydrogen atoms activated by two pi-electron systems (-C=C-CH(2)-C=C-). On the other hand, fatty acid ester 2 has four -CH(2)- hydrogen atoms activated by a single pi-electron system (-CH(2)-C=C-CH(2)-). Thus, the rate constants, k (abstr)/H, given on an available hydrogen basis are k (p)/4 = 4.75 x 10(-3 )M(-1 )s(-1) for 2, k (p)/2 = 4.16 x 10(-2) M(-1 )s(-1) for 3, k (p)/4 = 4.79 x 10(-2 )M(-1 )s(-1) for 4, and k (p)/6 = 4.05 x 10(-2 )M(-1 )s(-1) for 5. The k (abstr)/H values obtained for 3, 4, and 5 are similar to each other, and are by about one order of magnitude higher than that for 2. From these results, it is suggested that the prooxidant effect of alpha-tocopherol in edible oils, fats, and low-density lipoproteins may be induced by the above hydrogen abstraction reaction.


Dilatational yielding of solid Langmuir monolayers

S Aliaskarisohi, Th M Fischer, N Wilke
PMID: 21875105   DOI: 10.1021/jp207173j

Abstract

In a previous work, Muruganathan and Fischer observed laser-induced local collapse of a methyl stearate monolayer. These experiments opened the possibility of studying the collapse mechanism in a highly controlled manner, since the laser intensity can be easily varied and collapse happens in a definite place (the laser focus). In this paper we extended the work presented by Muruganathan et al., describing the local yielding as an alternative pathway toward monolayer collapse competing with the global collapse of the monolayer. We first corroborated that the laser-induced collapse is a thermocapillary effect and afterward determined the threshold laser power necessary for the local pathway to win over the global collapse. We show that the laser threshold is determined more by the gradients in temperature and pressure than by the global pressure and temperature. We propose that the flow of material into the focus of the laser is observed after the yield stress of the monolayer is overcome. The higher the yield stress, the higher the temperature gradient that is necessary for the monolayer to yield. The local pathway opens only when the derivative of surface pressure with temperature is negative such that stress gradients point toward the laser focus and a sink of material is generated. In such a case we are able to give estimates of the dilatational yield pressure of the solid monolayer.


Lipase - catalyzed Modification of Rice Bran Oil Solid Fat Fraction

Patchara Kosiyanant, Garima Pande, Wanna Tungjaroenchai, Casimir C Akoh
PMID: 30210074   DOI: 10.5650/jos.ess18078

Abstract

This study used a rice bran oil solid fat fraction (RBOSF) to produce cocoa butter alternatives via interesterification reaction catalyzed by immobilized lipase (Lipozyme® RM IM) in hexane. Effects of reaction time (6, 12, and 18 h), temperature (55, 60, and 65°C), mole ratios of 3 substrates [RBOSF:palm olein:C18:0 donors (1:1:2, 1:2:3, and 1:2:6)] were determined. The substrate system was dissolved in 3 mL of hexane and 10% of lipase was added. Two sources of C18:0 donors, stearic acid (SAd) and ethyl stearate (ESd) were used. Pancreatic lipase - catalyzed sn-2 positional analysis was also performed on both substrates and structured lipids (interesterification products). Structured lipids (SL) were analyzed by gas - liquid chromatography (G40.35LC) for fatty acid composition. Major fatty acids of RBOSF were C18:1, oleic acid (OA, 41.15±0.01%), C18:2, linoleic acid (LA, 30.05±0.01%) and C16:0, palmitic acid (PA, 22.64±0.01%), respectively. A commercial raw cocoa butter (CB) contained C18:0, stearic acid (SA, 33.13±0.04%), OA (32.52±0.03%), and PA (28.90±0.01%), respectively. Fatty acids at sn-2 position of RBOSF were OA (46.52±0.63%) and LA (42.98±1.1%), while major fatty acid at sn-2 position of CB was OA (85.24±1.22%). The RBOSF had low SA (2.40±0.01%) compared to CB (33.13±0.04%). The content of OA (46.52±0.63%) at sn-2 position in RBOSF was half of that found in CB (85.24±1.22%). Optimal reaction was 1:2:6 mole ratio of the substrate (RBOSF:PO:SAd), at 65°C for 12 h. Fatty acid compositions of the SL were 31.72±0.99% SA, 30.91±0.53% LA, 23.18±0.32% OA, and 13.26±0.34% PA, respectively. Fatty acids at sn-2 position of the SL were 53.72±4.21% OA, 25.11±3.69% LA, 14.18±1.58% PA, and 6.99±0.02% SA, respectively. DSC curves showed the melting point of CB at 20.94°C, while those of the SL were 14.15 and 40.35°C, respectively. The melting completion temperature (T
) of CB was 25.5°C while that of SL was 43.9°C, respectively.


A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results

Maria Elena Albermann, Burkhard Madea, Frank Musshoff
PMID: 24125737   DOI: 10.1093/chromsci/bmt146

Abstract

Fatty acid ethyl esters (FAEE), direct metabolites of ethanol, are suitable alcohol markers that can be detected in different tissues. The determination of FAEE in hair can help to evaluate social and excessive alcohol consumption. Due to the presence of FAEE in the hair of teetotalers, proving alcohol abstinence seems to be impossible. To verify these results, an solid phase micro extraction-gas chromatography/mass spectrometry procedure for the determination of the four FAEE: ethyl myristate, ethyl palmitate, ethyl oleate and ethyl stearate in hair was validated with special focus on low concentration levels. Besides very high sensitivity (limits of detection between 0.005 and 0.009 ng/mg), good results for linearity, precision and accuracy, recovery and stability were achieved. In addition, 73 hair samples with measured ethyl glucuronide (EtG) concentrations between 4 and 10 pg/mg were analyzed for FAEE. By using the following cut-offs: EtG: 7 pg/mg, FAEE: 0.2 ng/mg a satisfying matching rate of 72.6% was found. This shows that FAEE can be determined to verify borderline EtG concentrations even in the context of abstinence tests. However, the diversified influencing factors on analyte concentrations in hair, which may explain the large deviations between EtG and FAEE results observed in some cases, have to be mentioned when interpret ambiguous results.


[Study on the chemical constituents from pine needles of Cedrus deodara]

Jun-min Zhang, Xiao-feng Shi, Chong Li, Bin Fan, Dong-dong Wang, Dong-yan Liu
PMID: 20575413   DOI:

Abstract

To study the chemical constituents from pine needles of Cedrus deodara.
Chemical constituents were isolated by silica gel and Sephadex LH-20 column chromatography. The structures of the isolated compounds were elucidated through spectroscopic analysis.
The compounds were identified as 9-hydroxy-dodecanoic acid (I), ethyl laurate (II), ethyl stearate (III), 3beta-hydroxy-oleanolic acid methyl ester (IV), beta-sitosterol (V), shikimic acid (VI), methylconiferin (VII), ferulic acid beta-glucoside (VIII).
Compounds I-IV, VI-VIII are isolated and identified from this genus for the first time, compound V is isolated from pine needles of this genus for the first time.


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